molecular formula C9H7BrN2O3 B6189419 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 2452125-84-5

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B6189419
CAS No.: 2452125-84-5
M. Wt: 271.1
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Description

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Nitration: The nitro group can be introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The formation of the isoindolone ring structure can be achieved through cyclization reactions, which may involve the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve scalable and green chemistry approaches to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of environmentally benign solvents and reagents are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is 6-bromo-2-methyl-4-amino-2,3-dihydro-1H-isoindol-1-one.

    Substitution: Various substituted isoindolone derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
  • 6-fluoro-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
  • 6-iodo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

Uniqueness

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s ability to interact with biological targets.

Properties

CAS No.

2452125-84-5

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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